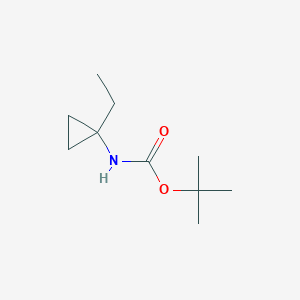

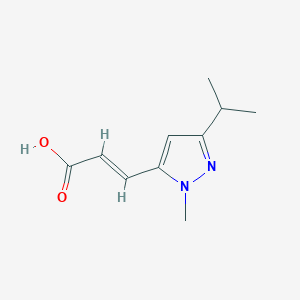

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, which could include “this compound”, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . The molecular, electronic properties of the synthesized products were studied by the density functional theory (DFT) where they exhibited close HOMO–LUMO energy gap .Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis

Thiophene, the base structure for “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Chemical Synthesis and Characterization

Thiophene derivatives, including those with carboxamide groups, are actively explored for their versatile chemical properties, which are essential in the synthesis of complex organic molecules. For example, studies have described the synthesis and crystal structures of thiophene derivatives, highlighting their significance in developing new chemical entities with potential applications in materials science and organic chemistry (Quoc et al., 2019). Another area of research involves the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides, demonstrating the thiophene nucleus's role as a versatile unit in organic synthesis (Himbert, Schlindwein, & Maas, 1990).

Pharmacological Actions

Thiophene derivatives have been examined for their pharmacological actions. Studies on 3-arylpropenamides having a thiophene ring have indicated interesting pharmacological actions, underscoring the importance of thiophene derivatives in drug discovery and medicinal chemistry (Tabuuchi, 1960). Furthermore, the synthesis and evaluation of thiophene-based compounds for antimicrobial activities and docking studies suggest their potential application in treating infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Material Science Applications

The modification of materials with thiophene-based compounds to enhance their properties is another area of interest. For instance, graphene oxide modified with poly(m-phenylene isophthalamide) nanofiltration membranes showed improved water flux and antifouling properties, suggesting that thiophene derivatives could play a role in water treatment technologies (Yang, Zhao, Zhang, Li, & Hou, 2017).

Mechanism of Action

While the specific mechanism of action for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” is not mentioned in the search results, it’s worth noting that thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

The future directions for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their potential biological activities . The researchers continue their efforts for the exploration of more powerful drugs with some requirements that involve the molecular size of a drug’s affinity for its target, drug bio-activation, and metabolization .

properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-13(11-4-2-1-3-5-11)6-8-15-14(17)12-7-9-18-10-12/h1-5,7,9-10,13,16H,6,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGZABAKHZWBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2446159.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446161.png)

![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)

![benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate](/img/structure/B2446174.png)